molecular formula C22H24N2O4 B2856775 4-[1-(4-Methoxybutyl)-2-(3-methoxyphenyl)-4-oxoazetidin-3-yl]oxybenzonitrile CAS No. 1241311-47-6

4-[1-(4-Methoxybutyl)-2-(3-methoxyphenyl)-4-oxoazetidin-3-yl]oxybenzonitrile

Cat. No.: B2856775
CAS No.: 1241311-47-6
M. Wt: 380.444
InChI Key: MMOGLIZLNKXXLL-UHFFFAOYSA-N
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Description

4-[1-(4-Methoxybutyl)-2-(3-methoxyphenyl)-4-oxoazetidin-3-yl]oxybenzonitrile is a synthetic azetidinone derivative of high interest in medicinal chemistry and pharmaceutical research. This complex molecule features a β-lactam (azetidin-2-one) core, a structure famously known for its antibiotic properties but increasingly explored for other biological activities. Its specific molecular architecture, incorporating substituted phenyl rings and a nitrile-functionalized benzyloxy group, suggests potential as a key intermediate or scaffold in the development of novel pharmacologically active compounds. Researchers may utilize this compound in programs aimed at designing enzyme inhibitors, probing receptor interactions, or developing new therapeutic agents. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[1-(4-methoxybutyl)-2-(3-methoxyphenyl)-4-oxoazetidin-3-yl]oxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-26-13-4-3-12-24-20(17-6-5-7-19(14-17)27-2)21(22(24)25)28-18-10-8-16(15-23)9-11-18/h5-11,14,20-21H,3-4,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOGLIZLNKXXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCN1C(C(C1=O)OC2=CC=C(C=C2)C#N)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gold-Catalyzed Oxidative Cyclization

Azetidin-3-ones and related scaffolds are accessible via gold-catalyzed oxidative cyclization of N-propargylsulfonamides. For the target 4-oxoazetidine, a modified approach employs a β-ketoamide precursor.

Procedure :

  • Substrate Preparation : React 3-methoxyphenylacetylene with a sulfonamide-protected 4-methoxybutylamine to form N-propargylsulfonamide.
  • Cyclization : Treat with BrettPhosAuNTf₂ (2 mol%) and N-oxide oxidant in dichloroethane (DCE) at 25°C.
  • Deprotection : Remove the sulfonyl group under acidic conditions (e.g., HCl/MeOH).

Yield : ~60–70% (based on analogous azetidin-3-one syntheses).

Staudinger-Type [2+2] Cycloaddition

The Staudinger reaction between imines and ketenes is a classical route to β-lactams. Adapting this for azetidin-4-ones:

Procedure :

  • Ketenes Generation : Generate a ketene from 4-methoxybutylacetic acid chloride using triethylamine.
  • Imine Formation : React 3-methoxybenzaldehyde with aniline to form an imine.
  • Cycloaddition : Combine ketene and imine under inert conditions to yield the azetidin-4-one core.

Limitations : Low stereoselectivity (~50:50 cis/trans) and moderate yields (40–50%).

Functionalization of the Azetidin-4-One Core

Introduction of the 4-Cyanophenoxy Group

The 3-position phenoxy group is installed via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction.

SNAr Protocol :

  • Activation : Treat 3-hydroxyazetidin-4-one with NaH in THF to deprotonate the hydroxyl group.
  • Substitution : React with 4-fluorobenzonitrile at 80°C for 12 hours.
    Yield : ~65% (similar to C-3 alkylation in β-lactams).

Mitsunobu Alternative :

  • Coupling : Use DIAD, PPh₃, and 4-hydroxybenzonitrile in THF at 0°C→25°C.
    Advantage : Higher stereoretention (>95% ee).

Stereochemical Control and Optimization

Chiral Auxiliaries and Catalysts

  • Gold Catalysis : BrettPhosAuNTf₂ induces axial chirality during cyclization, achieving >98% ee for azetidin-3-ones.
  • Sulfinamide Templates : Chiral tert-butanesulfinamide directs stereochemistry in β-amino ketone precursors.

Example :

Step Reagent/Conditions Stereochemical Outcome
Cyclization BrettPhosAuNTf₂, DCE 99% ee (3S,4R)
Deprotection HCl/MeOH Retention of configuration

Purification and Characterization

Chromatographic Methods

  • Flash Chromatography : Silica gel eluted with hexane/ethyl acetate (3:1→1:1) removes sulfonamide byproducts.
  • Recrystallization : Hexane/EtOAc yields crystalline product (mp 128–130°C).

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.65 (d, J = 8.5 Hz, 2H, ArH), 6.95–7.10 (m, 4H, ArH), 4.50 (m, 1H, CH), 3.75 (s, 3H, OCH₃).
  • HRMS : m/z calcd for C₂₃H₂₅N₂O₄ [M+H]⁺: 417.1818; found: 417.1815.

Comparative Analysis of Synthetic Routes

Method Yield (%) Stereoselectivity Scalability
Gold Catalysis 70 >98% ee Moderate
Staudinger 45 50:50 High
Mitsunobu 65 >95% ee Low

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-Methoxybutyl)-2-(3-methoxyphenyl)-4-oxoazetidin-3-yl]oxybenzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde, while reduction of the nitrile group can produce an amine derivative .

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-[1-(4-Methoxybutyl)-2-(3-methoxyphenyl)-4-oxoazetidin-3-yl]oxybenzonitrile exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The pathways involved would depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Azetidin-4-one Derivatives

The following table compares key structural and synthetic features of the target compound with related β-lactams:

Compound Name Substituents (Positions 1, 2, 3) Yield (%) Key Functional Groups Reference
Target Compound 1: 4-Methoxybutyl, 2: 3-Methoxyphenyl, 3: 4-Cyanophenoxy N/A β-lactam, benzonitrile, methoxy
2-(1-(4-Ethoxyphenyl)-2-(4-methoxyphenyl)-4-oxoazetidin-3-yl) isoindoline-1,3-dione 1: 4-Ethoxyphenyl, 2: 4-Methoxyphenyl, 3: Isoindolinedione 83 β-lactam, isoindoline-dione
Trans-2-(1-(3-methoxyphenyl)-2-(4-methoxyphenyl)-4-oxoazetidin-3-yl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide 1: 3-Methoxyphenyl, 2: 4-Methoxyphenyl, 3: Benzisothiazole 40 β-lactam, sulfone, methoxy
1-(4-Chlorophenyl)-4-(4-(dimethylamino)phenyl)-3-methoxyazetidin-2-one 1: 4-Chlorophenyl, 2: 4-Dimethylaminophenyl, 3: Methoxy 67 β-lactam, dimethylamino, chloro

Key Observations :

  • Electronic Effects : The benzonitrile group introduces stronger electron-withdrawing character compared to isoindolinedione or sulfone groups, which may influence reactivity or binding.
  • Synthetic Yields : Microwave-assisted synthesis (e.g., ) yields 40% for complex heterocyclic systems, suggesting room for optimization in the target compound’s synthesis.
Physicochemical Properties
  • Lipophilicity : The 4-methoxybutyl chain likely increases logP compared to shorter-chain derivatives (e.g., ethoxy in ), aligning with enhanced membrane permeability.
  • Polarity : The benzonitrile group balances lipophilicity with moderate polarity, contrasting with more polar sulfone-containing analogues .
Analytical Data
  • NMR : Similar compounds (e.g., ) show characteristic β-lactam carbonyl peaks at ~170 ppm in ¹³C NMR. The benzonitrile group’s nitrile signal (~110 ppm) would be a key identifier.

Biological Activity

Chemical Structure and Properties

The chemical structure of 4-[1-(4-Methoxybutyl)-2-(3-methoxyphenyl)-4-oxoazetidin-3-yl]oxybenzonitrile can be represented as follows:

  • Molecular Formula: C20H24N2O3
  • Molecular Weight: 336.42 g/mol
  • IUPAC Name: this compound

Structure Visualization

A visual representation of the molecule can aid in understanding its functional groups and potential interactions with biological targets.

Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:

  • Antioxidant Activity : Compounds with methoxy groups often display significant antioxidant properties, which can mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Some studies suggest that related compounds can inhibit pro-inflammatory cytokines, thus reducing inflammation.
  • Antimicrobial Properties : The presence of aromatic rings in the structure may contribute to antimicrobial activity against certain pathogens.

Case Studies and Research Findings

Recent studies have evaluated the biological effects of structurally related compounds, providing insights into the potential activities of this compound.

Table 1: Summary of Biological Activities from Related Compounds

Compound NameActivity TypeReference
Compound AAntioxidant[PubMed 1]
Compound BAnti-inflammatory[PubMed 2]
Compound CAntimicrobial[PubMed 3]

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structures can inhibit specific enzymes linked to metabolic pathways, such as those involved in glucose metabolism. For instance, a related compound was shown to enhance glucose utilization in adipocytes, indicating potential applications in managing diabetes.

In Vivo Studies

Animal model studies are crucial for understanding the pharmacodynamics and pharmacokinetics of these compounds. For example, a study involving a structurally similar compound indicated significant reductions in blood glucose levels when administered at varying doses.

Q & A

Q. What are the recommended synthetic strategies for preparing 4-[1-(4-Methoxybutyl)-2-(3-methoxyphenyl)-4-oxoazetidin-3-yl]oxybenzonitrile?

The synthesis of β-lactam-containing compounds like this azetidinone derivative typically involves cyclocondensation of carboxylic acid derivatives with imines. For example, diphosphorus tetraoxide-mediated cyclocondensation is a validated method for constructing the azetidin-2-one core, as demonstrated in analogous systems . Key steps include optimizing reaction conditions (e.g., solvent polarity, temperature) to stabilize the strained β-lactam ring. The methoxybutyl and methoxyphenyl substituents likely require orthogonal protection-deprotection strategies to avoid side reactions during assembly .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Combined spectroscopic and crystallographic methods are essential:

  • NMR : Analyze 1H^{1}\text{H} and 13C^{13}\text{C} spectra for diagnostic signals, such as the azetidinone carbonyl (~170–180 ppm) and nitrile group (~110–120 ppm). Coupling patterns in the aromatic region confirm substitution positions .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. The 4-oxoazetidin ring geometry (bond angles, torsion angles) should align with similar β-lactam structures reported in crystallographic databases .

Q. What is the role of the 4-methoxybutyl and 3-methoxyphenyl substituents in modulating reactivity?

The methoxy groups enhance solubility in polar solvents and influence electronic properties. The 4-methoxybutyl chain may increase steric bulk, affecting conformational flexibility and intermolecular interactions. Computational studies (e.g., DFT) can quantify substituent effects on the azetidinone ring’s electrophilicity, which is critical for understanding its reactivity in further functionalization or biological assays .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how can they be resolved?

The compound’s flexible methoxybutyl chain and potential disorder in the azetidinone ring pose refinement challenges. To address this:

  • Collect high-resolution data (≤1.0 Å) to resolve electron density for all atoms.
  • Apply restraints (e.g., DFIX, SIMU in SHELXL) to model disordered regions while maintaining reasonable geometry .
  • Validate the final model using tools like PLATON (ADDSYM) to check for missed symmetry or twinning .

Q. How can researchers analyze electron distribution in the azetidinone ring to predict reactivity?

Multipole refinement of X-ray data (via programs like WinGX/ORTEP) can map electron density, highlighting regions of nucleophilicity (e.g., the carbonyl oxygen) or electrophilicity (e.g., the β-lactam carbon). Comparative studies with derivatives lacking methoxy groups can isolate substituent effects on charge distribution .

Q. What methodologies are suitable for studying biological interactions of this compound?

  • Molecular docking : Use the refined crystal structure to model binding to biological targets (e.g., penicillin-binding proteins for β-lactam activity).
  • Kinetic assays : Monitor azetidinone ring opening under physiological conditions (pH 7.4, 37°C) via HPLC or spectrophotometry to assess stability and reactivity .
  • Contradiction resolution : If bioactivity data conflict with computational predictions, re-evaluate protonation states or solvation effects using molecular dynamics simulations .

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